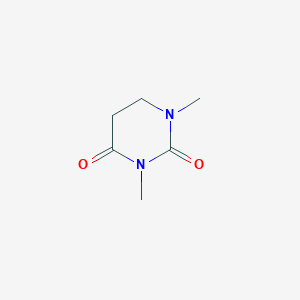

methyl 2-sulfanyl-1,3-benzoxazole-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-sulfanyl-1,3-benzoxazole-7-carboxylate” is a chemical compound. It is a derivative of benzoxazole . Benzoxazole is a bicyclic planar molecule and is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

Synthesis Analysis

Benzoxazole derivatives can be synthesized from 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . A simple, green, and efficient method enables the synthesis of benzoxazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .Molecular Structure Analysis

Benzoxazole is a fused bicyclic aromatic planar heterocycle containing benzene and a 1,3-oxazole ring structure . The benzene ring is planar and composed of six carbon atoms, while the 1,3-oxazole ring contains one atom each of oxygen (O) and nitrogen (N) .Chemical Reactions Analysis

The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity . The presence of IR absorption band at 3214 cm−1 in the spectral data of synthesized derivatives corresponds to the group Ar–OH .Mecanismo De Acción

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Safety and Hazards

While specific safety and hazard information for “methyl 2-sulfanyl-1,3-benzoxazole-7-carboxylate” is not available in the sources retrieved, it’s important to handle all chemical compounds with appropriate safety measures. Always refer to the material safety data sheet (MSDS) for the specific compound .

Direcciones Futuras

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The future of “methyl 2-sulfanyl-1,3-benzoxazole-7-carboxylate” and similar compounds lies in further exploring their potential uses in medicinal, pharmaceutical, and industrial areas .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-sulfanyl-1,3-benzoxazole-7-carboxylate involves the reaction of 2-aminophenol with carbon disulfide to form 2-mercaptobenzoxazole, which is then reacted with methyl chloroformate to form methyl 2-chloro-1,3-benzoxazole-7-carboxylate. The final step involves the substitution of the chlorine atom with a thiol group using sodium sulfide.", "Starting Materials": [ "2-aminophenol", "carbon disulfide", "methyl chloroformate", "sodium sulfide" ], "Reaction": [ "Step 1: React 2-aminophenol with carbon disulfide in the presence of a base such as potassium hydroxide to form 2-mercaptobenzoxazole.", "Step 2: React 2-mercaptobenzoxazole with methyl chloroformate in the presence of a base such as triethylamine to form methyl 2-chloro-1,3-benzoxazole-7-carboxylate.", "Step 3: React methyl 2-chloro-1,3-benzoxazole-7-carboxylate with sodium sulfide in the presence of a solvent such as dimethylformamide to substitute the chlorine atom with a thiol group, forming methyl 2-sulfanyl-1,3-benzoxazole-7-carboxylate." ] } | |

Número CAS |

213685-64-4 |

Nombre del producto |

methyl 2-sulfanyl-1,3-benzoxazole-7-carboxylate |

Fórmula molecular |

C9H7NO3S |

Peso molecular |

209.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.